
An In-depth Technical Guide to 6-
(Trifluoromethyl)-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-(Trifluoromethyl)-1H-Indazole

Cat. No.: B152634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 954239-22-6

This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)-1H-indazole,

a key heterocyclic building block in medicinal chemistry. This document consolidates essential

data on its chemical and physical properties, provides detailed experimental protocols for its

synthesis and analysis, and explores its significance in drug discovery, particularly as a scaffold

for kinase inhibitors.

Core Chemical and Physical Properties
6-(Trifluoromethyl)-1H-indazole is a crystalline solid at room temperature.[1] While specific

experimental data for some physical properties are not widely published, predicted values and

data from analogous compounds provide valuable insights.
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Property Value Source

CAS Number 954239-22-6 [2]

Molecular Formula C₈H₅F₃N₂ [2]

Molecular Weight 186.13 g/mol [1]

Appearance Amber/tan crystalline powder [1]

Boiling Point (Predicted) 268.5 ± 35.0 °C [1]

Density (Predicted) 1.447 ± 0.06 g/cm³ [1]

pKa (Predicted) 12.15 ± 0.40 [1]

Melting Point of a related

compound (3-Phenyl-6-

(trifluoromethyl)-1H-indazole)

149-151 °C [3]

Spectroscopic Data
Detailed spectroscopic data for 6-(Trifluoromethyl)-1H-indazole is not readily available in the

public domain. However, the following tables provide predicted spectral data based on the

analysis of structurally similar compounds, such as 3-Phenyl-6-(trifluoromethyl)-1H-indazole.

[3]

¹H NMR Spectral Data (Reference)

Chemical Shift (δ, ppm) Multiplicity Assignment

~12.1 br s NH

~8.1 d Aromatic CH

~7.5-8.0 m Aromatic CH

¹³C NMR Spectral Data (Reference)
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Chemical Shift (δ, ppm) Assignment

~146 C

~137 C

~132 C

~129 CH

~128 CH

~125 (q) C-CF₃

~124 (q) CF₃

~122 CH

~121 CH

~113 (q) C

Experimental Protocols
Synthesis of 6-(Trifluoromethyl)-1H-indazole
A common synthetic route to 6-(Trifluoromethyl)-1H-indazole involves the reaction of 2-fluoro-

4-(trifluoromethyl)benzaldehyde with methoxyamine followed by cyclization with hydrazine

hydrate.[1]

Materials:

2-Fluoro-4-(trifluoromethyl)benzaldehyde

Methoxyamine (NH₂OMe)

Hydrazine hydrate ((NH₂)₂-H₂O)

Tetrahydrofuran (THF)

Ethyl acetate (EtOAc)
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Hexane

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Magnesium sulfate (MgSO₄)

Procedure:

To a stirring solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq.) in THF at room

temperature, add methoxyamine (2.0 eq.).

Stir the reaction mixture at room temperature for 3 hours.

Add hydrazine hydrate (2.0 eq.) to the mixture and reflux for 3 hours.

Monitor the reaction completion using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and

extract the product with EtOAc.

Dry the combined organic phases over MgSO₄ and concentrate under reduced pressure to

obtain the crude product.

Purify the crude product by column chromatography (Silica gel, Hexane:EtOAc = 9:1) to yield

6-(trifluoromethyl)-1H-indazole as a colorless solid.[1]

2-Fluoro-4-(trifluoromethyl)benzaldehyde Intermediate Oxime
 NH₂OMe, THF, RT, 3h

6-(Trifluoromethyl)-1H-Indazole
 (NH₂)₂-H₂O, Reflux, 3h

Click to download full resolution via product page

Synthesis workflow for 6-(Trifluoromethyl)-1H-indazole.

General Protocol for NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved to obtain a clear solution.

¹H and ¹³C NMR Acquisition:

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

For ¹H NMR, use a standard one-pulse sequence with a 90° pulse width and a relaxation

delay of 1-5 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence.

Process the data using appropriate software, including Fourier transformation and baseline

correction.

Biological Significance and Signaling Pathways
Indazole derivatives are prominent scaffolds in medicinal chemistry, particularly in the

development of protein kinase inhibitors for cancer therapy.[4] The trifluoromethyl group is a

key substituent known to enhance metabolic stability and binding affinity of drug candidates.

While direct studies on 6-(Trifluoromethyl)-1H-indazole are limited, its derivatives have been

extensively investigated as inhibitors of key signaling pathways involved in tumorigenesis, such

as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor

Receptor (FGFR) pathways.

These pathways are critical for angiogenesis, cell proliferation, and survival. Inhibition of these

pathways by indazole-based compounds can lead to the suppression of tumor growth and

metastasis.
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Inhibition of VEGFR and FGFR signaling pathways.

Experimental Protocol for Kinase Assay (General)
The inhibitory activity of derivatives of 6-(Trifluoromethyl)-1H-indazole against kinases like

VEGFR-2 can be assessed using various assay formats, such as luminescence-based ATP

consumption assays.

Materials:

Kinase buffer

ATP

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
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Test compound (inhibitor)

VEGFR-2 enzyme

Kinase detection reagent (e.g., Kinase-Glo™)

96-well plates

Procedure:

Prepare a master mix containing kinase buffer, ATP, and the substrate.

Dispense the master mix into the wells of a 96-well plate.

Add the test compound at various concentrations to the designated wells.

Initiate the kinase reaction by adding a diluted solution of the VEGFR-2 enzyme.

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

Add the kinase detection reagent to each well to measure the amount of remaining ATP.

Incubate at room temperature for a short period (e.g., 15 minutes).

Measure the luminescence using a microplate reader. A lower signal indicates higher kinase

activity and lower inhibition.[4]

Prepare Master Mix
(Buffer, ATP, Substrate) Dispense into 96-well plate Add Test Compound Add Kinase Enzyme Incubate at 30°C Add Detection Reagent Measure Luminescence

Click to download full resolution via product page

Workflow for a typical in vitro kinase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_3_Bromo_6_trifluoromethyl_1H_indazole_Chemical_Properties_and_Synthetic_Methodologies_for_Drug_Discovery.pdf
https://www.benchchem.com/product/b152634?utm_src=pdf-body-img
https://www.benchchem.com/product/b152634?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 6-(TRIFLUOROMETHYL)-1H-INDAZOLE | 954239-22-6 [m.chemicalbook.com]

2. scbt.com [scbt.com]

3. rsc.org [rsc.org]

4. benchchem.com [benchchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-
Indazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152634#6-trifluoromethyl-1h-indazole-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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